2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate
Description
2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a pyrrolidin-1-yl dione (succinimide) ester moiety. The compound’s structure includes a pyridine ring substituted with a chloro group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The 2,5-dioxopyrrolidin-1-yl group acts as an activating ester, enhancing its reactivity in acyl transfer reactions, particularly in peptide coupling or polymer synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O4/c12-9-5(1-2-6(16-9)11(13,14)15)10(20)21-17-7(18)3-4-8(17)19/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSFDHDHIFNIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while hydrolysis would produce the corresponding acid and alcohol.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione core. For instance, a series of hybrid pyrrolidine derivatives demonstrated significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One compound showed an effective dose (ED50) of 23.7 mg/kg in the MES model, indicating its potential as a new anticonvulsant agent .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | MES |
| Compound 22 | 22.4 | 6 Hz |
| Compound 22 | 59.4 | scPTZ |
Antinociceptive Properties
In addition to anticonvulsant effects, these compounds have shown promising results in pain management. The same study indicated that the lead compound exhibited potent antinociceptive activity in formalin-induced pain models, suggesting its dual action as both an anticonvulsant and analgesic .
Targeting Neuropathic Pain
The multitargeted approach of these compounds allows them to interact with various receptors involved in pain pathways. The inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors are mechanisms through which these compounds exert their analgesic effects . This makes them suitable candidates for treating neuropathic pain conditions.
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in preclinical settings:
- Study on Hybrid Compounds : Researchers developed a focused set of hybrid compounds based on the pyrrolidine-2,5-dione structure. These were tested across multiple seizure models, demonstrating broad-spectrum anticonvulsant activity and favorable safety profiles compared to existing antiepileptic drugs (AEDs) .
- Molecular Hybridization Strategy : A molecular hybridization strategy was employed to create new derivatives that combine structural elements from known AEDs like ethosuximide and levetiracetam. This approach yielded compounds with enhanced efficacy across different seizure models .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the chloro and trifluoromethyl groups, which can participate in various chemical transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Analogs
| Compound Name | CAS RN | Similarity Score | Key Structural Features | Applications/Properties |
|---|---|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate | [133081-24-0] | Reference (1.00) | Pyridine with -Cl (C2), -CF₃ (C6); succinimide ester | Acylating agent, intermediate in drug synthesis |
| 6-Amino-4-methylnicotinic acid | [267875-45-6] | 0.86 | Pyridine with -NH₂ (C6), -CH₃ (C4) | Building block for heterocyclic compounds |
| 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl | [179555-11-4] | 0.59 | Pyridine with -NH-NH₂ (C2), -CF₃ (C5); HCl salt | Hydrazine-based ligand or precursor |
| 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate | [1049744-89-9] | 0.60 | Pyridine with Boc-protected hydrazine (C6); succinimide ester | Peptide coupling, protecting-group chemistry |
Key Observations:
6-Amino-4-methylnicotinic acid (Similarity: 0.86): The high similarity arises from the shared pyridine core. However, the absence of the succinimide ester and trifluoromethyl group reduces its reactivity as an acylating agent. The amino (-NH₂) and methyl (-CH₃) groups enhance solubility in polar solvents, making it suitable for aqueous-phase reactions .
2-Hydrazino-5-(trifluoromethyl)pyridine, HCl (Similarity: 0.59): The trifluoromethyl group is retained, but the hydrazine (-NH-NH₂) substituent and HCl salt form alter its chemical behavior. This compound is more nucleophilic, enabling use in coordination chemistry or as a precursor for heterocycle synthesis .
2,5-Dioxopyrrolidin-1-yl 6-(Boc-hydrazinyl)nicotinate (Similarity: 0.60) :
- The Boc-protected hydrazine substituent introduces steric hindrance, reducing reactivity compared to the target compound. This analog is favored in controlled coupling reactions where selective acylation is required .
Functional Comparison
- Reactivity : The target compound’s succinimide ester and electron-withdrawing substituents (-Cl, -CF₃) make it more reactive in nucleophilic acyl substitutions than analogs lacking these groups.
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability in biological systems.
- Stability: The succinimide ester is prone to hydrolysis under basic conditions, whereas Boc-protected or amino-substituted analogs exhibit greater stability in aqueous environments.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₃H₈ClF₃N₂O₃
- Molecular Weight : 326.65 g/mol
- CAS Number : Not explicitly listed in the search results but derivable from the structure.
Synthesis
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate typically involves the reaction of pyrrolidine derivatives with chlorinated nicotinic acid derivatives. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in reducing reaction times and improving efficiency .
Antimicrobial Activity
Research indicates that compounds related to 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate exhibit notable antimicrobial properties. For instance, studies have demonstrated moderate antibacterial activity against various strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at relatively low concentrations .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | <100 |
| Bacillus cereus | <50 |
| Candida albicans | <100 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In vivo studies using mouse models have shown that derivatives of this compound can significantly reduce seizure activity in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead derivative demonstrated an ED50 of approximately 23.7 mg/kg, indicating strong anticonvulsant potential .
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For example, derivatives have shown cytotoxic effects against pancreatic cancer cell lines with IC50 values ranging from 0.051 µM to 0.066 µM, indicating potent activity compared to standard chemotherapeutics . The mechanism is thought to involve DNA intercalation and disruption of cellular processes critical for cancer cell survival.
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecules detailed the antimicrobial efficacy of a related compound against Candida albicans. The results indicated that at higher concentrations (100 µg), complete inhibition was observed, suggesting potential for use in antifungal treatments .
Case Study 2: Anticonvulsant Activity
In another investigation focused on anticonvulsant activity, a specific derivative of the compound was tested in various seizure models. The findings highlighted its effectiveness in reducing seizure frequency and intensity, positioning it as a candidate for further development in epilepsy therapies .
Q & A
Q. What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-(trifluoromethyl)nicotinate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nicotinic acid derivatives (e.g., 2-chloro-6-(trifluoromethyl)nicotinic acid) can be activated using 2,5-dioxopyrrolidin-1-yl esters. Optimization involves:
- Temperature control : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., hydrolysis of the active ester) .
- Catalyst screening : Use coupling agents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance yields .
- Design of Experiments (DoE) : Apply fractional factorial designs to minimize trials while testing variables like solvent polarity (e.g., DMF vs. THF) and stoichiometry ratios .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Monitor [M+H]+ ions (expected m/z ~365) .
- NMR spectroscopy : Confirm the trifluoromethyl group via NMR (δ −60 to −65 ppm) and pyrrolidinone protons via NMR (δ 2.5–3.5 ppm) .
- Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., 38–40°C for related nicotinonitrile derivatives) to assess crystallinity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering controls : Conduct reactions in fume hoods to mitigate inhalation risks .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
- Spill management : Use inert adsorbents (e.g., sand) for containment and dispose of waste in sealed containers .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates. For example, calculate activation energies for nucleophilic attacks on the nicotinate core .
- Machine learning : Train models on ICReDD’s reaction databases to predict optimal solvents or catalysts, reducing trial-and-error experimentation .
Q. What reactor design considerations apply to scaling up its synthesis?
Methodological Answer:
- Continuous flow reactors : Improve heat transfer for exothermic steps (e.g., active ester formation) and reduce residence time to minimize degradation .
- Membrane separation : Integrate in-line purification to isolate the product from unreacted starting materials (e.g., using nanofiltration membranes) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
Q. What analytical techniques are suitable for studying its degradation pathways under stressed conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acid/base).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed nicotinic acid derivatives) via high-resolution mass spectrometry .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Q. How can statistical DoE improve yield optimization while minimizing resource use?
Methodological Answer:
- Response Surface Methodology (RSM) : Optimize variables like reaction time, temperature, and catalyst loading. For example, a central composite design can map nonlinear relationships between factors .
- Taguchi methods : Prioritize robust conditions (e.g., solvent choice) that are less sensitive to environmental fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
